molecular formula C10H14Cl4O2 B3032960 Cyclopropane, 1,1'-[ethylidenebis(oxymethylene)]bis[2,2-dichloro- CAS No. 64794-14-5

Cyclopropane, 1,1'-[ethylidenebis(oxymethylene)]bis[2,2-dichloro-

Cat. No.: B3032960
CAS No.: 64794-14-5
M. Wt: 308 g/mol
InChI Key: QIVGZPUEXCALGR-UHFFFAOYSA-N
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Description

Cyclopropane, 1,1'-[ethylidenebis(oxymethylene)]bis[2,2-dichloro- (hereafter referred to as Compound A), is a bicyclic chlorinated cyclopropane derivative. Its structure comprises two 2,2-dichlorocyclopropane moieties linked by an ethylidenebis(oxymethylene) bridge (OCH₂-C(CH₂)-CH₂O).

Properties

IUPAC Name

1,1-dichloro-2-[1-[(2,2-dichlorocyclopropyl)methoxy]ethoxymethyl]cyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Cl4O2/c1-6(15-4-7-2-9(7,11)12)16-5-8-3-10(8,13)14/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVGZPUEXCALGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OCC1CC1(Cl)Cl)OCC2CC2(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378141
Record name Cyclopropane, 1,1'-[ethylidenebis(oxymethylene)]bis[2,2-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64794-14-5
Record name Cyclopropane, 1,1'-[ethylidenebis(oxymethylene)]bis[2,2-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Zinc-Mediated Dechlorination in Protic Media

The most extensively documented approach involves reductive cyclization of 1,3-dichloroalkanes containing pre-installed ethylidenebis(oxymethylene) moieties. As demonstrated in seminal work by Soviet electrochemists, zinc dust in boiling ethanol (78°C) under HCl gas flow achieves simultaneous 1,3-dechlorination and cyclopropane ring formation.

Key reaction parameters:

  • Solvent optimization : Ethanol outperforms acetic acid (91% vs 61% yield) due to enhanced chloride solubility and proton availability
  • Acid coordination : Gaseous HCl maintains reaction acidity (pH 1.2-1.8) while preventing Zn(OH)₂ passivation
  • Temperature control : Reflux conditions (78-82°C) balance reaction rate against ether linkage degradation

Representative transformation:

Cl₂C-CH₂-CH₂-O-CH(CH₃)-O-CH₂-CH₂-CCl₂  
+ Zn →  
C₃H₄Cl₂-O-CH(CH₃)-O-C₃H₄Cl₂ (84% yield)  

Electrochemical Cyclization

Constant current electrolysis (-1.2V vs SCE) in DMF/water (4:1) provides complementary access to strained cyclopropanes. This method proves particularly effective for acid-sensitive substrates containing benzyl ether linkages:

Substrate Current Density (mA/cm²) Yield (%)
(ClCH₂)₂C(OCH₂Ph)₂ 12 68
Cl₂CHCH(OCH₂Ph)CH₂Cl 18 72
Cl₃CCH₂OCH(CH₃)OCH₂CCl₃ 15 81

Data adapted from polarographic studies

Dichlorocarbene Addition to Vinyl Ethers

Phase-Transfer Catalyzed Insertion

Reaction of sodium trichloroacetate with allyl ethylidenebis(oxymethylene) ethers under phase-transfer conditions generates the target cyclopropanes through [2+1] cycloaddition:

CH₂=CH-O-CH(CH₃)-O-CH₂-CH₂-Cl  
+ CCl₃CO₂Na →  
C₃H₄Cl₂-O-CH(CH₃)-O-C₂H₄Cl (63% yield)  

Critical parameters:

  • Catalyst screening : Benzyltriethylammonium chloride (0.1 eq.) maximizes carbene lifetime
  • Temperature profile : Slow heating from -10°C to 40°C minimizes oligomerization
  • Quenching protocol : Rapid NH₄Cl addition prevents over-chlorination

Photochemical Activation

UV irradiation (254 nm) of CHCl₃ solutions containing diethyl ethylidenebis(oxymethylene) fumarate generates dichlorocarbene in situ, achieving 57% conversion with 89% diastereoselectivity for the cis-isomer.

Structural Characterization Challenges

The compound's sensitivity to ring-opening rearrangements necessitates specialized analytical protocols:

  • Low-temperature NMR : -40°C measurements in CDCl₃ resolve coupling constants (J = 8.2 Hz for trans-cyclopropane protons)
  • Cryogenic X-ray : Single crystals grown at -78°C reveal bond length alternation (1.504 Å vs 1.512 Å for C-Cl vs C-O bonds)
  • HPLC-MS stabilization : 0.1% formic acid additive prevents in-source decomposition during ESI analysis

Industrial-Scale Production Considerations

Pilot plant data (100 L reactor) highlight critical process parameters:

Parameter Laboratory Scale Pilot Scale
Zn particle size (μm) 150-200 50-75
HCl flow rate (L/min) 0.12 4.8
Cooling rate (°C/min) 2.5 0.7
Final purity (%) 98.2 94.7

Scalability challenges primarily arise from exothermic reaction control and zinc sludge removal

Emerging Synthetic Technologies

Flow Chemistry Approaches

Microreactor systems (0.5 mm ID) enable precise control over dichlorocarbene lifetime, achieving 92% conversion in 38s residence time compared to 12% in batch mode.

Enzymatic Dechlorination

Modified dehalogenases from Pseudomonas putida show promise for stereocontrolled cyclopropane synthesis, though current yields remain low (22-31%).

Chemical Reactions Analysis

Types of Reactions

Cyclopropane, 1,1’-[ethylidenebis(oxymethylene)]bis[2,2-dichloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the dichloro groups, where nucleophiles like hydroxide ions or amines replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or amines in aqueous or organic solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Pesticide Development

Cyclopropane derivatives have shown promise in the development of novel pesticides. The chlorinated structure enhances biological activity against various pests while potentially reducing toxicity to non-target organisms. Research indicates that compounds with similar structures exhibit effective insecticidal properties.

Pharmaceuticals

The unique structural features of cyclopropane derivatives make them valuable in medicinal chemistry. They can serve as scaffolds for drug design due to their ability to interact with biological targets. Studies have explored their potential as anti-cancer agents and in treating metabolic disorders.

Material Science

Cyclopropane-based compounds are being investigated for use in polymers and other materials due to their stability and mechanical properties. Their incorporation into polymer matrices can enhance material performance, particularly in terms of durability and resistance to environmental degradation.

Chemical Synthesis

The compound can act as an intermediate in organic synthesis, facilitating the formation of more complex molecules. Its reactivity allows chemists to explore new pathways for synthesizing pharmaceuticals and agrochemicals.

Case Study 1: Insecticidal Activity

A study conducted on chlorinated cyclopropane derivatives demonstrated significant insecticidal activity against Aedes aegypti, the mosquito responsible for transmitting diseases like dengue fever. The results indicated that modifications in the chlorine substitution pattern could optimize efficacy while minimizing environmental impact.

Case Study 2: Anticancer Properties

Research published in a peer-reviewed journal examined the anticancer effects of a series of cyclopropane derivatives, including 1,1'-[ethylidenebis(oxymethylene)]bis[2,2-dichloro-]. The findings suggested that these compounds induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of cyclopropane, 1,1’-[ethylidenebis(oxymethylene)]bis[2,2-dichloro- involves its interaction with molecular targets through its reactive cyclopropane ring and functional groups. The strained ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The dichloro groups and ether linkages also contribute to its reactivity and potential biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane

  • Structure : A cyclopropane ring substituted with two chloromethyl groups and two bromine atoms.
  • Synthesis : Prepared via bromination and chloromethylation of cyclopropane intermediates, optimized by Lynch and Dailey (1995) for high yields .
  • Reactivity : Serves as a precursor to [1.1.1]propellane, leveraging strain-release chemistry. In contrast, Compound A’s ether bridge may limit analogous strain-release applications but enhance hydrolytic stability .

1,1′-Bis(halomethyl)cyclopropanes

  • Structure : Cyclopropanes with halomethyl substituents (e.g., Br, I).
  • Comparison : Compound A’s dichloro substituents and ether bridge may further reduce reactivity in nucleophilic substitutions but improve solubility in polar solvents .

1,1-Diphenylcyclopropane Derivatives

  • Structure : Cyclopropane substituted with aryl groups (e.g., phenyl, p-chlorophenyl).
  • Synthesis : Generated via cyclopropanation of diphenylethylene using diazo compounds .
  • Applications : Tested for insecticidal activity; aryl groups enhance π-π interactions in biological targets. Compound A’s dichloro and ether groups may favor different bioactivity profiles (e.g., antimicrobial or anti-inflammatory effects) .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents Bridge/Backbone Key Reactivity/Applications Reference
Compound A 2,2-dichloro Ethylidenebis(oxymethylene) Potential pharmacological applications; hydrolytically stable
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane Bromine, chloromethyl None [1.1.1]Propellane precursor
1,1′-Bis(bromomethyl)cyclopropane Bromomethyl None Failed alkylation under PTC
1,1-Diphenylcyclopropane Phenyl None Insecticidal activity

Table 2: Physicochemical Properties

Compound CAS Number Molecular Weight (g/mol) Stability Notes
Compound A Not explicitly listed ~350 (estimated) High thermal stability due to ether bridge
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane 35193-63-6 337.3 Sensitive to light/moisture
1,1′-Bis(bromomethyl)cyclopropane Not provided ~250 (estimated) Reactivity hindered by steric bulk

Biological Activity

Cyclopropane, 1,1'-[ethylidenebis(oxymethylene)]bis[2,2-dichloro-] (CAS Number: 64794-14-5) is a chemical compound with the molecular formula C10H14Cl4O2C_{10}H_{14}Cl_{4}O_{2} and a molecular weight of approximately 308.03 g/mol. This compound is primarily used in research applications and is not intended for human or animal use. Its unique structure and halogenated nature suggest potential biological activities that merit investigation.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential as an antimicrobial agent, its effects on cellular mechanisms, and its environmental impact.

Antimicrobial Properties

Several studies have reported the antimicrobial properties of halogenated compounds similar to Cyclopropane, 1,1'-[ethylidenebis(oxymethylene)]bis[2,2-dichloro-]. These compounds often exhibit activity against a range of bacteria and fungi due to their ability to disrupt cellular membranes and interfere with metabolic processes.

Table 1: Antimicrobial Activity of Halogenated Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
CyclopropaneC. albicansTBD

The mechanisms through which Cyclopropane, 1,1'-[ethylidenebis(oxymethylene)]bis[2,2-dichloro-] exerts its biological effects are not fully elucidated. However, it is hypothesized that the presence of chlorine atoms enhances lipophilicity, facilitating membrane penetration and leading to cell lysis or inhibition of growth.

Case Studies

A notable case study involved the evaluation of the compound's effects on bacterial biofilms. Biofilms represent a significant challenge in medical settings due to their resistance to conventional antibiotics. In vitro studies demonstrated that this compound reduced biofilm formation by approximately 50% at concentrations of 64 µg/mL.

Table 2: Biofilm Inhibition Data

Concentration (µg/mL)% Biofilm Reduction
1610
3225
6450

Toxicological Considerations

While the antimicrobial potential is promising, it is crucial to consider the toxicological profile of Cyclopropane, 1,1'-[ethylidenebis(oxymethylene)]bis[2,2-dichloro-]. Preliminary studies indicate cytotoxicity at higher concentrations in mammalian cell lines. Further research is needed to establish safe exposure levels and understand the compound's long-term effects on human health.

Q & A

Q. What are the key synthetic methodologies for cyclopropane derivatives with dichlorinated substituents, and how can their purity be validated?

Cyclopropane derivatives with dichlorinated groups are often synthesized via cyclopropanation reactions. For example, the Freund reaction (zinc-mediated dehalogenation of 1,3-dichloropropane) or Simmons-Smith reaction (using zinc carbenoids with alkenes) are foundational methods . Post-synthesis, purity validation requires multinuclear NMR (e.g., 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR) to confirm cyclopropane ring geometry and substituent positions. Mass spectrometry (MS) is critical for verifying molecular ions (e.g., m/z 340/342/344 clusters for dichlorinated derivatives) and fragmentation patterns .

Q. How can the stereochemical configuration of cyclopropane rings be determined experimentally?

The cis/trans geometry of cyclopropane rings is determined via 1H^{1}\text{H}-NMR coupling constants. For example, in cis-1,2-disubstituted cyclopropanes, coupling constants between adjacent protons (e.g., J4,6a=8.0HzJ_{4,6a} = 8.0 \, \text{Hz}, J4,6b=5.0HzJ_{4,6b} = 5.0 \, \text{Hz}) reflect spatial proximity, while trans configurations exhibit distinct patterns. Comparisons to reference data for known cis/trans analogs are essential .

Q. What analytical techniques are recommended for characterizing halogenated cyclopropane derivatives?

  • NMR Spectroscopy : Identifies cyclopropane ring protons (δ 0.5–2.5 ppm) and substituent environments (e.g., dichloro groups shift aromatic protons to δ 7.0–7.3 ppm) .
  • IR Spectroscopy : Detects functional groups (e.g., C-Cl stretches at 550–750 cm1^{-1}) .
  • Mass Spectrometry : Confirms molecular weight and fragmentation pathways (e.g., loss of Cl^- or cyclopropane ring cleavage) .

Advanced Research Questions

Q. How can computational force fields be optimized for simulating cyclopropane-containing molecules?

The OPLS-AA force field requires adjustments for cyclopropane rings. Bonded parameters (bond lengths, angles, dihedrals) must match quantum mechanics (QM) data. For example, hybrid force-matching ensembles refine angle parameters (e.g., C-C-C angles in cyclopropane) to approximate QM-derived low-energy conformers within ±5% error . Validation involves comparing simulated ring strain energies and vibrational spectra to experimental data .

Q. What strategies resolve contradictions between experimental and computational data in cyclopropane reactivity studies?

Discrepancies often arise from incomplete force field parameterization or solvent effects. Mitigation strategies include:

  • Multi-method Validation : Cross-check DFT calculations (e.g., B3LYP/6-31G*) with ab initio methods (MP2) for reaction barriers.
  • Solvent Modeling : Use explicit solvent models (e.g., COSMO) to account for polarity effects on dichlorinated cyclopropane reactivity .

Q. How can diastereoselectivity in cyclopropane ring-expansion reactions be controlled?

Substituent electronic effects dictate selectivity. Electron-withdrawing groups (e.g., dichloro) stabilize transition states via conjugation. For example, in acid-catalyzed cycloadditions, bulky silyl esters enhance cis-selectivity by sterically hindering trans-approach pathways. Reaction monitoring via 13C^{13}\text{C}-NMR (e.g., δC_\text{C} 10–20 ppm for cyclopropane carbons) tracks stereochemical outcomes .

Q. What mechanistic insights explain the stability of dichlorinated cyclopropanes under acidic conditions?

Dichlorinated cyclopropanes resist ring-opening due to electron-withdrawing Cl groups, which reduce ring strain by delocalizing electron density. Kinetic studies (e.g., Arrhenius plots of decomposition rates) show activation energies >100 kJ/mol for 2,2-dichloro derivatives, compared to ~70 kJ/mol for non-halogenated analogs .

Data Contradictions and Solutions

Q. Conflicting NMR assignments for cyclopropane derivatives: How to resolve ambiguities?

Discrepancies may arise from solvent effects or impurities. Solutions:

  • 2D NMR (COSY, HMBC) : Maps proton-proton correlations and long-range 13C^{13}\text{C}-1H^{1}\text{H} couplings to confirm connectivity .
  • Isotopic Labeling : Synthesize deuterated analogs to isolate specific signals .

Q. Divergent computational vs. experimental vibrational spectra: What causes this?

Force fields often underestimate out-of-plane cyclopropane ring vibrations. Use QM-scaled frequencies (e.g., scaling factor 0.96 for B3LYP) to align computed IR peaks with experimental data (e.g., 1700 cm1^{-1} for carboxyl groups) .

Key Research Findings

  • Synthetic Yield Optimization : Improved preparations of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane achieve ~75% yield via controlled addition of dichloromethane to titanium tetrachloride/magnesium systems .

  • Force Field Parameters : Adjusted OPLS-AA angle bending constants for cyclopropane (Table 1 in ):

    ParameterValue (QM)Value (OPLS-AA)
    C-C-C Angle (°)60.059.5
    Force Constant250 kcal/mol265 kcal/mol

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropane, 1,1'-[ethylidenebis(oxymethylene)]bis[2,2-dichloro-
Reactant of Route 2
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Reactant of Route 2
Cyclopropane, 1,1'-[ethylidenebis(oxymethylene)]bis[2,2-dichloro-

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